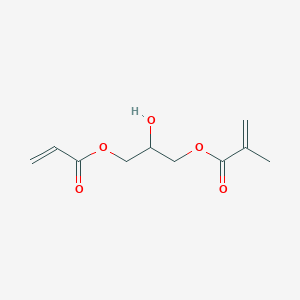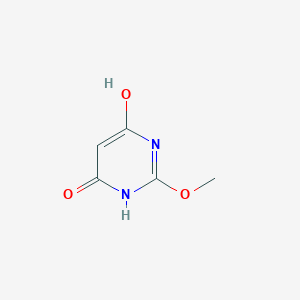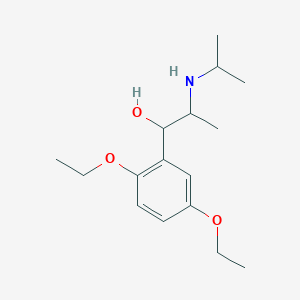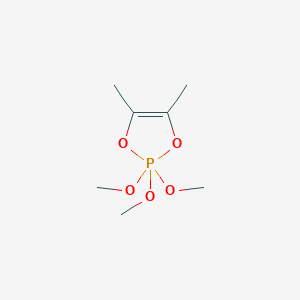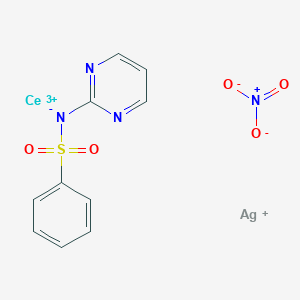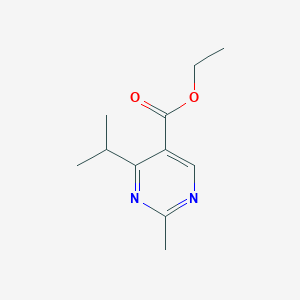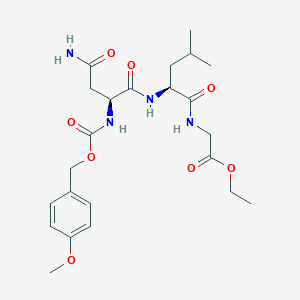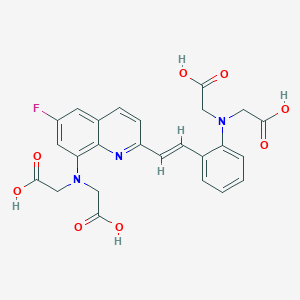
F-Quene 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-Quene 1 is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using solid-phase peptide synthesis, and its structural and functional properties have been extensively studied.
Scientific Research Applications
F-Quene 1 has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, antitumor, and antioxidant properties. F-Quene 1 has also been investigated for its ability to modulate the immune system and its potential use in vaccine development.
Mechanism of Action
The mechanism of action of F-Quene 1 is not fully understood. However, studies have shown that it interacts with cellular membranes and disrupts their integrity. This leads to the release of intracellular contents, which can induce cell death. F-Quene 1 has also been shown to modulate the activity of immune cells and cytokines, which may contribute to its immunomodulatory properties.
Biochemical and Physiological Effects:
F-Quene 1 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including antibiotic-resistant strains. F-Quene 1 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, F-Quene 1 has been found to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using F-Quene 1 in lab experiments is its stability. It is resistant to degradation by proteases and can be easily synthesized and purified. However, one of the limitations of using F-Quene 1 is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this peptide.
Future Directions
There are several future directions for research on F-Quene 1. One area of interest is its potential use in vaccine development. F-Quene 1 has been shown to modulate the immune system and could potentially be used as an adjuvant in vaccines. Another area of research is the development of F-Quene 1-based therapeutics for the treatment of bacterial and fungal infections and cancer. Additionally, further studies are needed to determine the mechanism of action and potential side effects of F-Quene 1.
Synthesis Methods
F-Quene 1 is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis is initiated by coupling the first amino acid to a solid support, followed by the addition of subsequent amino acids in a predetermined sequence. The peptide is then cleaved from the solid support and purified to obtain the final product.
properties
CAS RN |
137550-81-3 |
|---|---|
Product Name |
F-Quene 1 |
Molecular Formula |
C25H22FN3O8 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-fluoroquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid |
InChI |
InChI=1S/C25H22FN3O8/c26-17-9-16-6-8-18(27-25(16)20(10-17)29(13-23(34)35)14-24(36)37)7-5-15-3-1-2-4-19(15)28(11-21(30)31)12-22(32)33/h1-10H,11-14H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b7-5+ |
InChI Key |
MUDPZZLINDYVTG-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
synonyms |
F-Quene 1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






